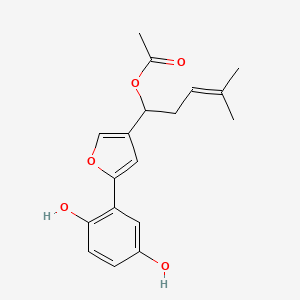

Shikonofuran A

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-11(2)4-7-17(23-12(3)19)13-8-18(22-10-13)15-9-14(20)5-6-16(15)21/h4-6,8-10,17,20-21H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZVJDUASUPZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=COC(=C1)C2=C(C=CC(=C2)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Shikonofuran A: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikonofuran A, a naphthoquinone derivative, is a member of the shikonin family of natural products. These compounds, found in the roots of various plants belonging to the Boraginaceae family, have garnered significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities, including anti-inflammatory, antimicrobial, and wound-healing properties. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and isolation.

Natural Sources of this compound

This compound, along with other shikonin derivatives, is primarily located in the roots of several species within the Boraginaceae family. The principal plant sources include:

-

Lithospermum erythrorhizon : A well-known medicinal plant in traditional Chinese medicine, its roots are a primary source of shikonin and its derivatives.

-

Arnebia euchroma : This species is another significant source of these compounds and is often used interchangeably with L. erythrorhizon.

-

Arnebia guttata : This plant is also recognized as a source of shikonins and their related compounds.

-

Lithospermum canescens : Hairy root cultures of this species have been shown to produce shikonofurans, specifically Shikonofuran C and D, indicating the likely presence of a spectrum of related compounds including this compound.[1]

-

Onosma paniculatum : This plant is another documented source of shikonin derivatives.

The concentration of this compound and other derivatives can vary depending on the plant's geographical location, age, and cultivation conditions.

Extraction of this compound from Plant Material

The initial step in isolating this compound is the extraction of the crude mixture of shikonin derivatives from the dried and powdered roots of the source plant. Several methods have been proven effective for this purpose.

Solvent Extraction Methodologies

A summary of various solvent extraction techniques is presented in Table 1.

| Extraction Method | Plant Source | Solvent System | Key Parameters | Reported Yield (Total Shikonins) | Reference |

| Homogenate Extraction | Arnebia euchroma | 78% Ethanol | Liquid-to-solid ratio: 10.3:1; Time: 4.2 min | Not specified | N/A |

| Ultrasound-Assisted Extraction | Arnebia euchroma | Ethanol | Not specified | 1.26% | [2] |

| Soxhlet Extraction | Lithospermum canescens (hairy roots) | n-Hexane | Not specified | Not specified for this compound | [1] |

| Maceration | Lithospermum erythrorhizon | Methanol | Not specified | Not specified | N/A |

Detailed Experimental Protocol: Homogenate Extraction

This protocol is adapted from methodologies optimized for shikonin extraction from Arnebia euchroma.

-

Preparation of Plant Material : Air-dry the roots of the selected Boraginaceae species at room temperature. Grind the dried roots into a fine powder.

-

Extraction :

-

Weigh 10 g of the powdered root material.

-

Add 103 mL of 78% ethanol to the powder.

-

Homogenize the mixture for 4.2 minutes using a high-speed homogenizer.

-

-

Filtration and Concentration :

-

Filter the homogenate through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.

-

Repeat the extraction process on the residue to maximize yield.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Isolation and Purification of this compound

The crude extract contains a complex mixture of shikonin derivatives. Chromatographic techniques are essential for the isolation of this compound.

Overview of Chromatographic Methods

Both traditional and modern chromatographic methods can be employed for the purification of this compound. High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (preparative HPLC) are particularly effective for obtaining high-purity compounds.

Experimental Protocol: Column Chromatography and Preparative TLC

This protocol is based on methods used for the separation of shikonofuran C and D and can be adapted for this compound.

-

Initial Fractionation by Column Chromatography :

-

Stationary Phase : Silica gel (60-120 mesh).

-

Column Preparation : Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Sample Loading : Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

-

Elution : Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection : Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing compounds with similar Rf values.

-

-

Purification by Preparative Thin Layer Chromatography (pTLC) :

-

Stationary Phase : Silica gel 60 F254 preparative TLC plates.

-

Sample Application : Apply the partially purified fractions from column chromatography as a band onto the pTLC plates.

-

Mobile Phase : A suitable solvent system, for example, n-hexane:ethyl acetate (e.g., 8:2 v/v), should be used for development. The optimal ratio may need to be determined empirically.

-

Visualization : Visualize the separated bands under UV light (254 nm and 365 nm).

-

Isolation : Scrape the band corresponding to this compound from the plate.

-

Elution : Elute the compound from the silica gel using a polar solvent such as methanol or acetone.

-

Final Concentration : Filter the solution to remove the silica gel and evaporate the solvent to obtain purified this compound.

-

Advanced Purification: Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity and more efficient separation, preparative HPLC is the recommended method.

| Parameter | Specification |

| Column | C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile |

| Gradient Elution | A time-dependent gradient from a higher concentration of A to a higher concentration of B. A typical gradient might be: 0-5 min, 90% A; 5-40 min, linear gradient to 10% A; 40-45 min, hold at 10% A; 45-50 min, return to 90% A. |

| Flow Rate | 10-20 mL/min |

| Detection | UV detector at a wavelength suitable for naphthoquinones (e.g., 280 nm and 520 nm) |

| Injection Volume | Dependent on the concentration of the sample and the column capacity. |

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide outlines the primary natural sources of this compound and provides detailed experimental guidance for its extraction and isolation. The methodologies described, ranging from traditional solvent extraction and column chromatography to modern preparative HPLC, offer researchers and drug development professionals a solid foundation for obtaining this promising natural product for further investigation and application. The optimization of these protocols will depend on the specific plant material and the desired purity of the final compound.

References

The Shikonofuran A Biosynthetic Pathway in Lithospermum erythrorhizon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of Shikonofuran A, a significant derivative of the shikonin pathway, in Lithospermum erythrorhizon. Shikonin and its derivatives, produced by the roots of L. erythrorhizon, are well-documented for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This document details the enzymatic steps leading to the divergence from the primary shikonin pathway to form shikonofurans, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows. This guide is intended to be a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction

Lithospermum erythrorhizon, a member of the Boraginaceae family, is a medicinal plant renowned for producing shikonin and its derivatives, which are potent bioactive naphthoquinone pigments.[1][2] These compounds are synthesized through a complex metabolic network originating from the shikimate and mevalonate pathways.[3] While the biosynthesis of shikonin is extensively studied, the branching pathways leading to derivatives such as this compound are of increasing interest due to their potential unique biological activities.

This guide focuses specifically on the biosynthesis of this compound, elucidating the critical enzymatic steps and regulatory aspects. A key discovery in the diversion of intermediates from the shikonin pathway is the role of an oxidoreductase that catalyzes the transformation of (Z)-3''-hydroxy-geranylhydroquinone.[3][4] Understanding this branch point is crucial for the targeted production of specific shikonin derivatives through metabolic engineering.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound shares its initial steps with the shikonin pathway, beginning with the condensation of p-hydroxybenzoic acid (PHB) and geranyl diphosphate (GPP).

Key Enzymes and Intermediates

-

p-Hydroxybenzoate:geranyltransferase (PGT): This enzyme catalyzes the first committed step in shikonin biosynthesis, the prenylation of PHB with GPP to form 3-geranyl-4-hydroxybenzoate (GBA).[5]

-

Geranylhydroquinone 3''-hydroxylase: A cytochrome P450 monooxygenase (CYP76B100/101 in L. erythrorhizon) that hydroxylates geranylhydroquinone (GHQ) at the 3''-position to produce (Z)-3''-hydroxy-geranylhydroquinone.[6]

-

AeHGO Homolog: A cinnamyl alcohol dehydrogenase-like enzyme, homologous to AeHGO from Arnebia euchroma, is responsible for the branching of the pathway. It catalyzes the reversible oxidation of (Z)-3''-hydroxy-geranylhydroquinone to (E)-3''-oxo-geranylhydroquinone, which is then reduced to (E)-3''-hydroxy-geranylhydroquinone, a direct precursor to the shikonofuran skeleton.[3][4]

Quantitative Data

Quantitative understanding of the biosynthetic pathway is essential for metabolic engineering and optimization of this compound production. The following table summarizes key quantitative data available in the literature.

| Enzyme | Substrate | Km (µM) | Vmax | Optimal pH | Cofactor | Source |

| Geranylhydroquinone 3''-hydroxylase | Geranylhydroquinone | 1.5 | - | 7.4 | NADPH, O₂ | [6] |

| AeHGO (from A. euchroma) | (Z)-3''-OH-GHQ | 17.5 ± 2.6 | 13.5 ± 0.5 nkat/mg | 8.5 | NADP+ | [7] |

| AeHGO (from A. euchroma) | (E)-3''-oxo-GHQ | 12.5 ± 1.1 | 185.2 ± 5.6 nkat/mg | 6.5 | NADPH | [7] |

Note: Data for the L. erythrorhizon homolog of AeHGO is not yet available, but the data from the homologous enzyme provides a strong indication of its kinetic properties.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Lithospermum erythrorhizon Cell Suspension Culture for Shikonin and Shikonofuran Production

This protocol is adapted from established methods for inducing shikonin production in L. erythrorhizon cell cultures.[4][8][9]

Materials:

-

Lithospermum erythrorhizon leaf explants

-

Linsmaier and Skoog (LS) medium[9]

-

M9 medium[4]

-

Kinetin (Kin)

-

1-Naphthaleneacetic acid (NAA)

-

Sterile water

-

70% Ethanol

-

5% Sodium hypochlorite solution

-

Sterile petri dishes and culture flasks

Procedure:

-

Explant Sterilization:

-

Wash leaf explants thoroughly with sterile water.

-

Immerse in 70% ethanol for 30 seconds.

-

Sterilize in 5% sodium hypochlorite solution for 10-15 minutes.

-

Rinse 3-5 times with sterile water.

-

-

Callus Induction:

-

Place the sterilized explants on solid LS medium supplemented with 0.6 mg/L Kinetin and 2 mg/L NAA.[9]

-

Incubate at 25°C in the dark.

-

Subculture the developing callus every 3-4 weeks on fresh LS medium.

-

-

This compound Production:

-

Transfer established callus to liquid M9 medium. The M9 medium is optimized for shikonin derivative production.[4]

-

Incubate the suspension culture at 25°C in the dark on a rotary shaker (120 rpm).

-

Production of shikonins and shikonofurans typically begins after a few days and peaks around 14-21 days.

-

-

Harvesting:

-

Separate the cells from the medium by filtration.

-

Freeze-dry the cells for subsequent metabolite extraction.

-

The culture medium can also be extracted for secreted metabolites.

-

Extraction and Quantification of this compound

This protocol outlines a general method for the extraction and analysis of shikonofurans and shikonins using HPLC-MS.[10][11]

Materials:

-

Freeze-dried L. erythrorhizon cells or culture medium

-

Methanol

-

Chloroform

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

-

Water (HPLC grade)

-

This compound standard (if available)

-

HPLC system coupled with a mass spectrometer (MS)

Procedure:

-

Extraction:

-

Homogenize freeze-dried cells in a methanol/chloroform (1:2 v/v) mixture.

-

For the culture medium, perform a liquid-liquid extraction with an equal volume of chloroform.

-

Sonicate the mixture for 15-20 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Sample Preparation:

-

Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

-

Filter the reconstituted sample through a 0.22 µm syringe filter.

-

-

HPLC-MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 mm × 150 mm, 3.5 µm).[10]

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile. A typical gradient could be: 0-2 min, 10% B; 2-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

MS Detection: Use electrospray ionization (ESI) in negative ion mode. Monitor for the specific m/z of this compound.[10]

-

-

Quantification:

-

Prepare a standard curve using a purified this compound standard of known concentrations.

-

Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Enzyme Assay for AeHGO Homolog Activity

This protocol is based on the characterization of the homologous enzyme AeHGO from Arnebia euchroma and can be adapted for the enzyme from L. erythrorhizon.[4][7]

Materials:

-

Microsomal protein fraction from L. erythrorhizon cells or purified recombinant enzyme

-

(Z)-3''-hydroxy-geranylhydroquinone (substrate)

-

NADP+ or NADPH (cofactor)

-

MES-Tris buffer (pH 6.5-8.5)

-

Acetonitrile

-

HPLC system

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing 50 mM MES-Tris buffer at the desired pH, 200 µM (Z)-3''-hydroxy-geranylhydroquinone, and 500 µM NADP+ (for oxidation) or NADPH (for reduction).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme preparation (microsomal fraction or purified protein).

-

Incubate at 37°C for a specific time (e.g., 30 minutes).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding three volumes of acetonitrile.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to quantify the formation of (E)-3''-oxo-geranylhydroquinone and (E)-3''-hydroxy-geranylhydroquinone.

-

Gene Expression Analysis by RT-qPCR

This protocol allows for the quantification of the expression levels of genes involved in the this compound biosynthetic pathway.[12]

Materials:

-

L. erythrorhizon cells from different culture conditions

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and corresponding buffer/reagents

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes (e.g., PGT, GHQ 3''-hydroxylase, AeHGO homolog) and a reference gene (e.g., actin or ubiquitin)

-

qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from harvested cells using a commercial kit or a standard protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing the cDNA template, gene-specific primers, and a qPCR master mix.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

-

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the this compound biosynthetic pathway in Lithospermum erythrorhizon. The identification of the key branching enzyme, a homolog of AeHGO, opens up new avenues for the targeted metabolic engineering of L. erythrorhizon cell cultures to enhance the production of specific shikonofuran derivatives.

Future research should focus on:

-

The definitive identification and characterization of the L. erythrorhizon homolog of AeHGO.

-

Elucidation of the downstream enzymatic steps that convert deoxyshikonofuran to this compound and other shikonofuran derivatives.

-

Comprehensive quantitative analysis of shikonofuran accumulation in response to various elicitors and culture conditions.

-

Exploration of the pharmacological activities of purified this compound and its derivatives.

By building upon the knowledge presented in this guide, researchers can further unravel the complexities of shikonin and shikonofuran biosynthesis, paving the way for the development of novel pharmaceuticals and biotechnological applications.

References

- 1. Frontiers | Characterization of Shikonin Derivative Secretion in Lithospermum erythrorhizon Hairy Roots as a Model of Lipid-Soluble Metabolite Secretion from Plants [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Lithospermum erythrorhizon cell cultures: Present and future aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Geranylhydroquinone 3"-hydroxylase, a cytochrome P-450 monooxygenase from Lithospermum erythrorhizon cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The optimization of in vitro culture of Lithospermum erythrorhizon and shikonin production - Journal of Medicinal Plants [jmp.ir]

- 8. Highly efficient method of Lithospermum erythrorhizon transformation using domestic Rhizobium rhizogenes strain A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The optimization of in vitro culture of Lithospermum erythrorhizon and shikonin production - Journal of Medicinal Plants [jmp.ir]

- 10. mdpi.com [mdpi.com]

- 11. Tracer experiment revealed that (E)-3″-hydroxygeranylhydroquinone is not an intermediate of the shikonin/alkannin and shikonofuran biosynthetic pathways in Lithospermum erythrorhizon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genome-Wide Comparison and Functional Characterization of HMGR Gene Family Associated with Shikonin Biosynthesis in Lithospermum erythrorhizon - PMC [pmc.ncbi.nlm.nih.gov]

Shikonofuran A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shikonofuran A, a furanonaphthoquinone derived from the roots of Lithospermum erythrorhizon, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Notably, this document details its cytotoxic effects against osteosarcoma and human liver cancer cells, postulating its mechanism of action through the modulation of key signaling pathways. Experimental protocols for the assessment of its biological activity are provided, alongside visualizations of the implicated signaling cascades to facilitate a deeper understanding of its therapeutic potential.

Chemical Structure and Properties

This compound is a small molecule with the molecular formula C₁₈H₂₀O₅ and a molecular weight of 316.35 g/mol .[1] Its chemical structure is characterized by a furanonaphthoquinone core, a key feature contributing to its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀O₅ | PubChem |

| Molecular Weight | 316.35 g/mol | PubChem |

| CAS Number | 85022-66-8 | Alfa Chemistry |

| Appearance | Powder | Alfa Chemistry[2] |

| Boiling Point (Predicted) | 358.4±21.0 °C | Alfa Chemistry[2] |

| pKa (Predicted) | 9.89±0.43 | Alfa Chemistry[2] |

| Density (Predicted) | 1.198±0.06 g/ml | Alfa Chemistry[2] |

Note: Experimental data for boiling point, pKa, and density were not available in the reviewed literature. The presented values are based on computational predictions.

Spectroscopic Data:

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, particularly osteosarcoma and human liver cancer. While direct studies on the signaling pathways modulated by this compound are limited, extensive research on its parent compound, shikonin, provides a strong basis for its potential mechanisms of action.

Cytotoxicity in Osteosarcoma

Shikonin, a closely related compound, has been shown to induce both apoptosis and necroptosis in osteosarcoma cells.[3][4] The proposed signaling pathways involved are:

-

ROS/ERK Pathway Mediated Apoptosis: Shikonin treatment leads to an increase in Reactive Oxygen Species (ROS) generation, which in turn activates the Extracellular signal-Regulated Kinase (ERK) pathway. This cascade ultimately results in the cleavage of Poly(ADP-ribose) polymerase (PARP) and apoptosis.[4]

-

RIP1/RIP3 Dependent Necroptosis: Shikonin can also induce a form of programmed necrosis, termed necroptosis, by upregulating the expression of Receptor-Interacting Protein Kinases 1 and 3 (RIP1 and RIP3).[3]

Caption: Potential signaling pathways of this compound in osteosarcoma.

Cytotoxicity in Human Liver Cancer

In hepatocellular carcinoma (HCC) cells, shikonin has been demonstrated to inhibit proliferation and induce apoptosis through the modulation of several key signaling pathways:

-

PI3K/AKT Pathway: Shikonin can suppress the phosphorylation of AKT and PI3K, leading to the upregulation of the tumor suppressor p53 and subsequent apoptosis.[5]

-

Notch Signaling Pathway: Shikonin has been shown to inhibit the Notch signaling pathway, which is often aberrantly activated in liver cancer, thereby suppressing cell proliferation, migration, and invasion.[6]

-

Mitochondrial Dysfunction: Shikonin can trigger mitochondrial dysfunction by affecting the PKM2-AMPK-PGC1α signaling pathway, leading to increased oxidative stress and apoptosis.[7]

Caption: Potential signaling pathways of this compound in liver cancer.

Experimental Protocols

The following are generalized protocols for assessing the cytotoxic activity of this compound, based on standard methodologies employed in the referenced literature for shikonin and other cytotoxic agents.

Cell Culture

-

Cell Lines: Human osteosarcoma cell lines (e.g., U2OS, 143B) and human hepatocellular carcinoma cell lines (e.g., HepG2, Huh-7) are commonly used.

-

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO₂.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Caption: Workflow for MTT cytotoxicity assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the levels of signaling proteins.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, RIP1, RIP3, p-AKT, total AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against osteosarcoma and human liver cancer cells. While further research is needed to fully elucidate its mechanisms of action and to obtain a complete physicochemical profile, the existing data, particularly from studies on its parent compound shikonin, suggest that it warrants further investigation as a potential therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the pharmacological potential of this compound.

References

- 1. This compound | C18H20O5 | CID 5321286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]

- 3. The anti-tumor effect of shikonin on osteosarcoma by inducing RIP1 and RIP3 dependent necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shikonin induces apoptosis through reactive oxygen species/extracellular signal-regulated kinase pathway in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [The effects of shikonin on liver cancer cells SMMC-7721 apoptosis and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 7. Shikonin exerts antitumor activity by causing mitochondrial dysfunction in hepatocellular carcinoma through PKM2-AMPK-PGC1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Shikonofuran A Derivatives and Analogues: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikonofuran A belongs to the shikonin family of natural products, a class of naphthoquinone pigments renowned for their diverse and potent biological activities. Shikonins, isolated from the roots of plants such as Lithospermum erythrorhizon, have a long history of use in traditional medicine. Modern research has unveiled their potential as anti-inflammatory, anti-cancer, and anti-viral agents. This technical guide focuses on the discovery of this compound derivatives and analogues, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, drawing upon the broader knowledge of shikonin chemistry and pharmacology due to the limited specific data on this compound itself.

Core Structure and Chemical Profile

Shikonofurans are a subgroup of shikonin derivatives characterized by a furan ring fused to the naphthoquinone scaffold. While the precise structure of this compound is not extensively detailed in readily available literature, the general structure of shikonofurans involves this key heterocyclic modification. This structural feature significantly influences the molecule's physicochemical properties and biological activity compared to the parent shikonin molecule.

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives, and furan-containing shikonin analogues in general, typically involves the modification of the shikonin side chain or the naphthoquinone core. While a specific, detailed protocol for the synthesis of this compound is not prominently available, general synthetic strategies for related compounds can be adapted.

A common approach to generating diversity in shikonin derivatives is through the acylation of the side-chain hydroxyl group of shikonin. This can be achieved via Steglich esterification.

General Experimental Protocol: Acylation of Shikonin

-

Reaction Setup: A solution of shikonin in anhydrous dichloromethane (CH2Cl2) is prepared in a round-bottom flask under an inert atmosphere (e.g., argon) and cooled to 0°C in an ice bath.

-

Addition of Reagents: The desired carboxylic acid, dicyclohexylcarbodiimide (DCC) as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added sequentially to the cooled solution.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the desired shikonin ester derivative.

The synthesis of the furan moiety itself can be approached through various established methods in organic chemistry, such as the Paal-Knorr synthesis from a 1,4-dicarbonyl compound or the Fiests-Benary furan synthesis. These methods would need to be adapted to the specific precursors of the shikonin scaffold.

Biological Activity and Therapeutic Potential

Shikonofuran derivatives and their analogues have demonstrated significant potential in several therapeutic areas, primarily in oncology and inflammation.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of shikonin derivatives against a wide range of cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Table 1: Cytotoxicity of Selected Shikonin Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Shikonin | MCF-7 (Breast) | 6.82 ± 0.76 | [1] |

| Shikonin | HeLa (Cervical) | 9.56 ± 1.03 | [1] |

| Shikonin | K562 (Leukemia) | 6.15 ± 0.46 | [1] |

| Shikonin-benzo[b]furan derivative 6c | HT29 (Colon) | 0.18 | [2] |

| PMM-172 (Shikonin derivative) | MDA-MB-231 (Breast) | 1.98 ± 0.49 | |

| Sulfur-containing shikonin oxime 9m | HCT-15 (Colon) | 0.27 ± 0.02 | [3] |

Note: This table presents a selection of data from the literature and is not exhaustive.

Anti-inflammatory Activity

Shikonofuran E, a closely related compound to this compound, has been shown to possess potent anti-inflammatory properties. Its mechanism of action involves the downregulation of key inflammatory signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated RAW264.7 macrophages)

-

Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Shikonofuran E) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.

-

Measurement of Inflammatory Mediators: After a specified incubation period (e.g., 24 hours), the cell supernatant is collected to measure the production of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

-

Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation status of key proteins in inflammatory signaling pathways (e.g., MAPKs, NF-κB components) by Western blotting.

Shikonofuran E was found to inhibit the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells. It also suppressed the phosphorylation of JNK, ERK, and p38 MAP kinases and inhibited the activation of the NF-κB pathway.[4]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives and analogues are mediated through their interaction with various cellular signaling pathways.

MAPK and NF-κB Signaling Pathways (Anti-inflammatory)

As demonstrated with Shikonofuran E, these compounds can inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4] These pathways are central regulators of the inflammatory response.

Caption: Inhibition of MAPK and NF-κB pathways by this compound derivatives.

Apoptosis Induction (Anticancer)

Many shikonin derivatives induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).

Caption: Apoptosis induction pathways by this compound derivatives.

Experimental Workflows

A typical workflow for the discovery and evaluation of novel this compound derivatives involves several key stages, from initial synthesis to in-depth biological characterization.

Caption: Drug discovery workflow for this compound derivatives.

Conclusion and Future Directions

This compound derivatives and analogues represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. While research directly focused on this compound is still emerging, the extensive body of work on shikonin and its other derivatives provides a strong foundation for future investigations. Further studies are warranted to fully elucidate the structure-activity relationships, specific molecular targets, and in vivo efficacy of this compound analogues. The development of more efficient and targeted synthetic methodologies will be crucial for accessing a wider range of derivatives for biological evaluation. Ultimately, these efforts may lead to the development of novel and effective therapeutic agents for a variety of diseases.

References

- 1. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel shikonin-benzo[b]furan derivatives as tubulin polymerization inhibitors targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of sulfur-containing shikonin oxime derivatives as potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shikonofuran E plays an anti-inflammatory role by down-regulating MAPK and NF-κB signaling pathways in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of Shikonofuran A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikonofuran A is a naphthoquinone derivative isolated from the roots of medicinal plants such as Lithospermum erythrorhizon and Arnebia euchroma. As a member of the shikonin family of compounds, which are known for their diverse pharmacological effects, this compound is a compound of interest for its potential therapeutic applications. This technical guide provides a summary of the preliminary biological activity screening of this compound, with a focus on its anticancer properties. While its anti-inflammatory and antioxidant activities are anticipated based on the profile of related compounds, specific quantitative data for this compound in these areas are not yet extensively documented in publicly available literature. This guide also outlines detailed experimental protocols for the comprehensive evaluation of its biological activities and visualizes key signaling pathways and workflows.

Anticancer Activity

This compound has demonstrated inhibitory effects against various human cancer cell lines. The cytotoxic activity is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%.

Quantitative Data: In Vitro Cytotoxicity of this compound

The following table summarizes the reported IC50 values of this compound against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 72.22 ± 4.24 |

| Caski | Cervical Cancer | 18.86 ± 1.39 |

| MHCC-97H | Hepatocellular Carcinoma | 9.56 ± 0.15 |

| PC-3 | Prostate Cancer | 18.89 ± 2.21 |

| HCT-8 | Colorectal Carcinoma | 58.72 ± 3.21 |

Data sourced from a study on bioactive compounds from Lithospermum erythrorhizon.

Additionally, a study by Wang L. et al. (2015) reported that this compound demonstrated strong inhibition against human liver cancer cells, although specific quantitative data from this study is not detailed here.[1][2]

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of this compound on cancer cell lines.

1. Materials:

- This compound

- Human cancer cell lines (e.g., A549, HepG2)

- Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin solution

- Trypsin-EDTA

- Phosphate Buffered Saline (PBS)

- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

- Dimethyl sulfoxide (DMSO)

- 96-well plates

- CO2 incubator (37°C, 5% CO2)

- Microplate reader

2. Procedure:

- Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

- Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

- Incubation: Incubate the plates for 24, 48, or 72 hours.

- MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualization: Experimental Workflow for Cytotoxicity Screening

References

Shikonofuran A: A Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The mechanism of action for Shikonofuran A has not been extensively elucidated in publicly available scientific literature. This document presents a hypothesized mechanism of action based on the well-documented activities of its close structural analogs, Shikonin and Shikonofuran E. The pathways and effects described herein are attributed to these related compounds and serve as a predictive framework for the potential biological activity of this compound. All data and experimental protocols are derived from studies on these related compounds.

Executive Summary

This compound is a naphthoquinone compound belonging to the shikonin family of natural products, which are primarily isolated from the roots of plants in the Boraginaceae family. While direct studies on this compound are limited, its structural similarity to Shikonin and Shikonofuran E suggests it may share similar biological activities. This guide hypothesizes that this compound, like its analogs, exerts anti-cancer and anti-inflammatory effects through a multi-targeted mechanism. The core of this proposed mechanism involves the induction of cellular apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways, including the MAPK and PI3K/AKT pathways. Additionally, a potential anti-inflammatory role via the inhibition of NF-κB signaling is proposed. This document provides a comprehensive overview of the data and experimental methodologies that form the basis of this hypothesis.

Hypothesized Core Mechanisms of Action

The primary hypothesized mechanisms of action for this compound, extrapolated from studies on Shikonin and Shikonofuran E, are:

-

Induction of Apoptosis in Cancer Cells: A central hypothesis is that this compound induces programmed cell death in cancer cells. This is likely initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the activation of both intrinsic and extrinsic apoptotic pathways.

-

Modulation of Key Signaling Pathways: this compound is predicted to modulate critical signaling cascades that govern cell survival, proliferation, and inflammation. These include the MAPK/ERK, PI3K/AKT, and NF-κB pathways.

-

Anti-inflammatory Activity: Based on the activity of Shikonofuran E, it is hypothesized that this compound possesses anti-inflammatory properties by suppressing the production of pro-inflammatory mediators.

Data Presentation: Quantitative Insights from Related Compounds

The following tables summarize quantitative data from studies on Shikonin and Shikonofuran E, which may serve as a reference for predicting the potency of this compound.

Table 1: Cytotoxicity of Shikonin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| 143B | Osteosarcoma | 4.55 | 24 | [1] |

| 143B | Osteosarcoma | 2.01 | 48 | [1] |

| A-498 | Kidney Cancer | Varies (2.5-40) | 24, 48, 72 | [2] |

| CAKI-2 | Kidney Cancer | Varies (2.5-40) | 24, 48, 72 | [2] |

| U87 | Glioblastoma | Varies (2.5-7.5) | 48-72 | [3] |

| U251 | Glioblastoma | Varies (2.5-7.5) | 48-72 | [3] |

| HCT116 | Colon Cancer | Dose-dependent | Not Specified | [4] |

| SW480 | Colon Cancer | Dose-dependent | Not Specified | [4] |

Table 2: Anti-inflammatory Activity of Shikonofuran E

| Cell Line | Parameter Measured | Treatment | Result | Citation |

| RAW 264.7 | NO Production | LPS + Shikonofuran E | IC50 = 3.5 µg/mL | [5] |

| RAW 264.7 | Cytokine Production (TNF-α, IL-6, IL-1β) | LPS + Shikonofuran E (<10 µM) | Reduced Accumulation | [5] |

| RAW 264.7 | Protein Expression (iNOS, COX-2) | LPS + Shikonofuran E (<10 µM) | Inhibited Expression | [5] |

Signaling Pathways and Visualizations

Based on the literature for related compounds, this compound is hypothesized to interact with the following signaling pathways.

Hypothesized Apoptosis Induction Pathway

It is proposed that this compound, much like Shikonin, initiates apoptosis through the generation of ROS. This leads to mitochondrial membrane depolarization and the activation of both intrinsic and extrinsic apoptotic pathways. The activation of MAPKs, such as JNK and ERK, and the inhibition of pro-survival pathways like PI3K/AKT are likely key events.

Caption: Hypothesized ROS-mediated apoptosis pathway for this compound.

Hypothesized Anti-inflammatory Signaling Pathway

Drawing parallels with Shikonofuran E, this compound is predicted to exert anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways in macrophages. This would lead to a downstream reduction in the expression of pro-inflammatory mediators.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in verifying the hypothesized mechanism of action of this compound. These protocols are based on standard procedures and those cited in the literature for Shikonin and Shikonofuran E.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Methodology:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

-

Western Blot Analysis for Signaling Proteins

-

Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.

-

Methodology:

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-AKT, AKT, Bcl-2, Caspase-3, PARP) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.

-

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Measurement of Intracellular ROS

-

Objective: To measure the generation of reactive oxygen species induced by this compound.

-

Methodology:

-

Treat cells with this compound for the desired time.

-

Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for investigating the hypothesized mechanism of action of this compound.

Caption: Experimental workflow for this compound mechanism of action studies.

Conclusion and Future Directions

The hypothesized mechanism of action for this compound, based on robust evidence from its analogs Shikonin and Shikonofuran E, positions it as a promising candidate for further investigation in oncology and inflammatory diseases. The proposed multi-targeted approach, involving ROS-mediated apoptosis and modulation of key signaling pathways, offers a strong rationale for its potential therapeutic efficacy.

Future research should focus on validating these hypotheses directly with this compound. This includes comprehensive in vitro studies to determine its cytotoxic and anti-inflammatory potency, followed by in vivo studies to assess its efficacy and safety in relevant disease models. A detailed structure-activity relationship (SAR) study comparing this compound with other shikonin derivatives would also provide valuable insights into the chemical moieties responsible for its biological activity. The experimental protocols and workflows outlined in this guide provide a clear roadmap for these future investigations.

References

- 1. SK119, a Novel Shikonin Derivative, Leads to Apoptosis in Melanoma Cell Lines and Exhibits Synergistic Effects with Vemurafenib and Cobimetinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shikonin Induces Apoptosis, Necrosis, and Premature Senescence of Human A549 Lung Cancer Cells through Upregulation of p53 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shikonofuran E plays an anti-inflammatory role by down-regulating MAPK and NF-κB signaling pathways in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Potential of Shikonofurans

A focus on Shikonofuran E as a case study due to limited data on Shikonofuran A.

Introduction

Shikonofurans are a class of naturally occurring organic compounds derived from the roots of plants in the Boraginaceae family, which are known for their traditional medicinal uses. While the broader class of related compounds, shikonins, has been extensively studied for its anti-inflammatory properties, specific research on individual shikonofurans is less common. This guide aims to provide an in-depth technical overview of the anti-inflammatory potential of these compounds.

Due to a scarcity of detailed scientific literature on this compound, this document will focus on the closely related and more thoroughly researched Shikonofuran E . The data and methodologies presented herein are based on studies of Shikonofuran E and serve as a representative example of the potential anti-inflammatory mechanisms and efficacy of the shikonofuran class of molecules. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.

Quantitative Data on the Anti-inflammatory Effects of Shikonofuran E

The anti-inflammatory activity of Shikonofuran E has been quantified in in vitro studies, primarily focusing on its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

| Parameter | Cell Line | Stimulant | Method | Result | Reference |

| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 | LPS | Griess Assay | IC50: 3.5 µg/mL | [1] |

| Effect on Pro-inflammatory Cytokine Accumulation | RAW 264.7 | LPS | Not Specified | Reduction in TNF-α, IL-6, and IL-1β | [1] |

| Effect on Inflammatory Enzyme Expression | RAW 264.7 | LPS | Not Specified | Inhibition of iNOS and COX-2 | [1] |

| Inhibition of MAPK and NF-κB Signaling | RAW 264.7 | LPS | Western Blot | Decreased phosphorylation of JNK, ERK, p38, and IκBα at 10 μM | [1] |

Key Signaling Pathways

Shikonofuran E exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary pathways identified are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK and NF-κB Signaling Pathways

Caption: Inhibition of MAPK and NF-κB pathways by Shikonofuran E.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Shikonofuran E's anti-inflammatory potential.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

The medium is then replaced with fresh medium containing various non-cytotoxic concentrations of Shikonofuran E (e.g., < 10 μM).

-

After a pre-incubation period with Shikonofuran E, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide (NO) Production Assay

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Method: Griess Assay.

-

Protocol:

-

RAW 264.7 cells are seeded in a 96-well plate.

-

Cells are pre-treated with varying concentrations of Shikonofuran E for a specified time.

-

LPS (e.g., 1 µg/mL) is added to the wells to stimulate NO production and incubated for 24 hours.

-

After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

-

The IC50 value is calculated as the concentration of Shikonofuran E that inhibits 50% of the LPS-induced NO production.

-

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

-

Protocol:

-

RAW 264.7 cells are treated with Shikonofuran E and/or LPS as described above.

-

Cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the cell lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of JNK, ERK, p38, and IκBα.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software.

-

Experimental Workflow

Caption: Workflow for assessing Shikonofuran E's anti-inflammatory effects.

The available evidence for Shikonofuran E strongly suggests that compounds within the shikonofuran family possess significant anti-inflammatory potential. The mechanism of action appears to be centered on the downregulation of the MAPK and NF-κB signaling pathways, which are critical regulators of the inflammatory response. This leads to a reduction in the production of pro-inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β, as well as the expression of inflammatory enzymes like iNOS and COX-2.

While further research is needed to elucidate the specific activities of this compound and other derivatives, the findings for Shikonofuran E provide a solid foundation for the continued investigation of this class of compounds for the development of novel anti-inflammatory therapeutics. The detailed protocols provided in this guide offer a framework for researchers to conduct further studies in this promising area.

References

Investigating the Anti-Tumor Effects of Shikonofuran A: A Technical Guide

A Note on the Scope of this Document:

Initial research into the specific anti-tumor effects of Shikonofuran A reveals a significant gap in the currently available scientific literature. While this compound belongs to the shikonofuran class of compounds, which have been identified as bioactive components in medicinal herbs, detailed studies elucidating its specific mechanisms of action against cancer cells, quantitative efficacy data, and established experimental protocols are not readily accessible. One study noted that a variety of shikonins and shikonofurans were screened for their potential to inhibit HeLa cells, with 27 compounds showing activity; however, the specific contribution and detailed data for this compound were not provided[1].

Conversely, the parent compound, Shikonin , from which shikonofurans are derived, has been the subject of extensive research in oncology. A wealth of data is available on its anti-tumor properties, making it a valuable proxy for understanding the potential therapeutic actions of its derivatives. This technical guide will, therefore, focus on the well-documented anti-tumor effects of Shikonin, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms, quantitative data from key studies, and detailed experimental protocols. The insights gleaned from Shikonin's activity can serve as a foundational resource for future investigations into this compound and other related compounds.

Introduction to Shikonin and its Anti-Tumor Potential

Shikonin is a potent naphthoquinone compound extracted from the dried root of Lithospermum erythrorhizon, a medicinal plant used in traditional Chinese medicine. It has demonstrated a broad spectrum of anti-cancer activities across various cancer cell lines and in vivo models[2][3]. The therapeutic effects of Shikonin are attributed to its ability to modulate multiple cellular processes, including the induction of apoptosis and necroptosis, cell cycle arrest, and the inhibition of tumor angiogenesis and metastasis[4][5]. Its multifaceted mechanism of action makes it a compound of significant interest for cancer therapy[4].

Quantitative Data on the Anti-Tumor Effects of Shikonin

The following tables summarize the quantitative data from various studies on the efficacy of Shikonin in different cancer models.

Table 1: In Vitro Cytotoxicity of Shikonin (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| A549 | Lung Cancer | ~1-2 | 48 | Not Specified | [3] |

| PANC-1 | Pancreatic Cancer | ~1-2 | 48 | Not Specified | [3] |

| LO2 | Normal Human Hepatocyte | ~4-fold higher than cancer cells | 48 | Not Specified | [3] |

Table 2: Effect of Shikonin on Cell Cycle Distribution

| Cell Line | Cancer Type | Shikonin Concentration (µM) | Duration (h) | % of Cells in G1 Phase | Reference |

| A431 | Human Epidermoid Carcinoma | 0 | 24 | 42.40% | [6] |

| A431 | Human Epidermoid Carcinoma | 2.5 | 24 | 51.71% | [6] |

| A431 | Human Epidermoid Carcinoma | 5 | 24 | 56.62% | [6] |

| A431 | Human Epidermoid Carcinoma | 10 | 24 | 59.26% | [6] |

Table 3: In Vivo Anti-Tumor Efficacy of Shikonin

| Tumor Model | Cancer Type | Shikonin Dose | Treatment Duration | Tumor Growth Inhibition | Reference |

| PC-3 Xenografts | Prostate Cancer | 5 mg/kg/day | Not Specified | ~20% | [1] |

| H22 Allografts | Not Specified | 4 or 8 mg/kg/day | 7 days | Significant | [7] |

| EC109 Xenografts | Esophageal Cancer | 300 mg/kg/day | 21 days | Significant | [8] |

Key Mechanisms of Action and Signaling Pathways

Shikonin exerts its anti-tumor effects through the modulation of several critical signaling pathways.

Induction of Apoptosis

A primary mechanism of Shikonin's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is achieved through both intrinsic (mitochondrial) and extrinsic pathways.

-

Reactive Oxygen Species (ROS) Generation: Shikonin is known to induce the production of reactive oxygen species within cancer cells[4][9]. This oxidative stress disrupts mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3[4][6].

-

Bcl-2 Family Protein Regulation: Shikonin modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins such as Bax[4][6].

-

Death Receptor Upregulation: In some cancer types, Shikonin can upregulate the expression of death receptors like DR5, sensitizing the cells to apoptosis initiated by ligands such as TRAIL[9].

Cell Cycle Arrest

Shikonin can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and G2/M phases[2][3][6].

-

Regulation of Cyclins and CDKs: Shikonin treatment leads to a significant decrease in the protein expression of cyclins A, D1, and E, as well as cyclin-dependent kinases (CDK) 2, 4, and 6[6].

-

Upregulation of CDK Inhibitors: Concurrently, Shikonin upregulates the expression of CDK inhibitors such as p21 and p27, which play a crucial role in halting cell cycle progression[3][6].

Inhibition of Key Signaling Pathways

Shikonin has been shown to inhibit several pro-survival and proliferative signaling pathways that are often dysregulated in cancer.

-

EGFR-NF-κB Signaling Pathway: In human epidermoid carcinoma cells, Shikonin has been demonstrated to suppress the activation of the EGFR-NF-κB signaling pathway, which is involved in cell survival and proliferation[6].

-

PI3K/AKT/mTOR Pathway: Shikonin can inhibit the PI3K/AKT/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival[4][10]. It has been identified as a direct inhibitor of mTOR[10].

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is also modulated by Shikonin. For instance, ROS-induced activation of the JNK signaling cascade can contribute to apoptosis in response to Shikonin[9].

Visualizing the Mechanisms of Shikonin

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with Shikonin's anti-tumor effects.

References

- 1. Spectrum-effect relationship for anti-tumor activity of shikonins and shikonofurans in medicinal Zicao by UHPLC-MS/MS and chemometric approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]

- 3. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Shikonofuran E plays an anti-inflammatory role by down-regulating MAPK and NF-κB signaling pathways in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Shikonin inhibits the growth of human prostate cancer cells via modulation of the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic bioinformatics analysis identifies shikonin as a novel mTOR pathway inhibitor in triple-negative breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

Shikonofuran A in Traditional Chinese Medicine: A Technical Guide for Researchers

Introduction

Shikonofuran A belongs to a class of naphthoquinone-derived compounds known as shikonins, which are the primary bioactive constituents of the dried root of several plants used in Traditional Chinese Medicine (TCM), most notably Lithospermum erythrorhizon, Arnebia euchroma, and Arnebia guttata. In TCM, the root, known as "Zicao," has been used for centuries to treat a variety of ailments, particularly those involving inflammation, heat, and toxicity. Its applications include the treatment of skin conditions such as eczema, psoriasis, burns, and dermatitis. Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying these traditional uses, with a significant focus on the anti-inflammatory and anti-cancer properties of shikonin and its derivatives, including the shikonofurans.

This technical guide provides an in-depth overview of the current scientific understanding of this compound and its related compounds, with a focus on their role in traditional medicine and their potential for modern drug development. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. While specific research on this compound is limited, this guide draws upon data from the closely related and well-studied derivative, Shikonofuran E, as well as the parent compound, Shikonin, to provide a comprehensive picture of this class of molecules.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic activities of shikonofuran derivatives and the parent compound, shikonin. This data is critical for understanding the therapeutic potential and for designing future preclinical and clinical studies.

Table 1: Anti-inflammatory Activity of Shikonofuran E

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Shikonofuran E | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | 3.5 µg/mL | [1] |

Table 2: Cytotoxic Activity of Shikonin and its Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Shikonin | MCF-7 | Breast Cancer | 6.82 ± 0.76 | |

| Shikonin | HeLa | Cervical Cancer | 9.56 ± 1.03 | |

| Shikonin | K562 | Leukemia | 6.15 ± 0.46 | |

| Shikonin-benzo[b]furan derivative 6c | HT29 | Colon Cancer | 0.18 | [2] |

| Sulfur-containing shikonin oxime derivative 9m | HCT-15 | Colon Cancer | 0.27 ± 0.02 | [3] |

| 5,8-dimethyl shikonin oxime (15) | SARS-CoV-2 Mpro (Enzymatic Assay) | - | 12.53 ± 3.59 | [4] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for key experiments cited in the study of shikonofurans and related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[5][6] The amount of formazan produced is proportional to the number of living cells.

b. Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or other test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

c. Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

a. Principle: Macrophages, when activated by inflammatory stimuli like LPS, produce pro-inflammatory mediators, including nitric oxide (NO), through the action of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

b. Materials:

-

RAW264.7 murine macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound or other test compounds

-

Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microtiter plates

-

Microplate reader

c. Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of the Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Determine the inhibitory effect of the compound on NO production and calculate the IC50 value.

Western Blot Analysis of MAPK and NF-κB Signaling Pathways

This protocol is used to investigate the effect of a compound on the activation of key proteins in the MAPK and NF-κB signaling pathways.

a. Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. By using antibodies that recognize total and phosphorylated forms of proteins like p38, ERK, JNK, and IκBα, it is possible to assess the activation state of these signaling pathways in response to a stimulus and the modulatory effect of a test compound.

b. Materials:

-

Cell line of interest (e.g., RAW264.7 macrophages)

-

Stimulant (e.g., LPS)

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-